
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is a chemical compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/molThis compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate typically involves the esterification of 4-cyano-4-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-cyano-4-(2-fluorophenyl)butanoic acid.
Reduction: 4-amino-4-(2-fluorophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing the activity of target proteins and altering cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-Cyano-4-(2-chlorophenyl)butyrate
- Methyl 4-Cyano-4-(2-bromophenyl)butyrate
- Methyl 4-Cyano-4-(2-iodophenyl)butyrate
Uniqueness
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo analogs. These properties can influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Formule moléculaire |
C12H12FNO2 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
methyl 4-cyano-4-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
Clé InChI |
IASNKEMUKXCFER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C#N)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


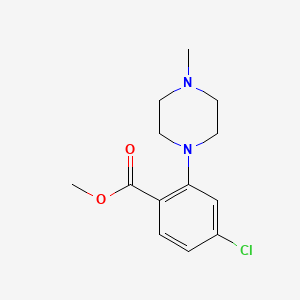
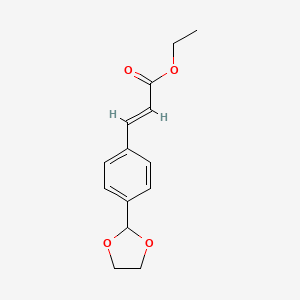

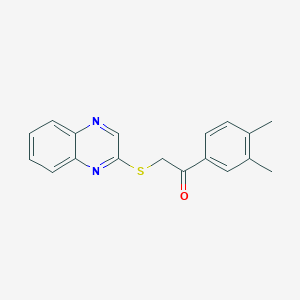


![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)

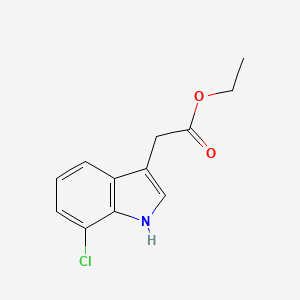
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
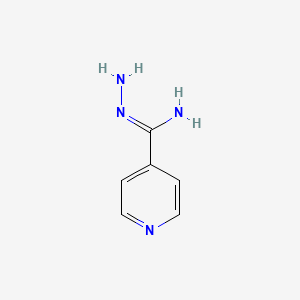
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
